Methyl 2-formyl-1-benzothiophene-4-carboxylate
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Overview
Description
Methyl 2-formyl-1-benzothiophene-4-carboxylate is an organic compound with the molecular formula C11H8O3S and a molecular weight of 220.24 g/mol. It belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-formyl-1-benzothiophene-4-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of a benzothiophene derivative with a formylating agent and a carboxylating agent. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and isolation of the final product to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyl-1-benzothiophene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The benzothiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Methyl 2-carboxy-1-benzothiophene-4-carboxylate.
Reduction: Methyl 2-hydroxymethyl-1-benzothiophene-4-carboxylate.
Substitution: Various substituted benzothiophene derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-formyl-1-benzothiophene-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the treatment of cancer and infectious diseases.
Industry: It is utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of methyl 2-formyl-1-benzothiophene-4-carboxylate involves its interaction with specific molecular targets and pathways. The formyl and carboxylate groups can participate in various biochemical reactions, influencing the compound’s biological activity. The benzothiophene ring system can interact with enzymes and receptors, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-formyl-1-benzothiophene-3-carboxylate
- Methyl 2-formyl-1-benzothiophene-5-carboxylate
- Methyl 2-formyl-1-benzothiophene-6-carboxylate
Uniqueness
Methyl 2-formyl-1-benzothiophene-4-carboxylate is unique due to its specific substitution pattern on the benzothiophene ring, which can influence its chemical reactivity and biological activity. The position of the formyl and carboxylate groups can affect the compound’s interaction with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 2-formyl-1-benzothiophene-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3S/c1-14-11(13)8-3-2-4-10-9(8)5-7(6-12)15-10/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDIYHXBMJNRRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=C(SC2=CC=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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